4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
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Overview
Description
4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate: This compound is significant in the field of targeted drug delivery, particularly in cancer therapy, due to its ability to release the drug payload in response to the reducing environment inside cells .
Scientific Research Applications
4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADC). Its ability to release the drug payload in response to the reducing environment inside cells makes it an ideal linker for targeted drug delivery. This compound is also used in the study of disulfide bond cleavage and its applications in bioconjugation and drug delivery systems .
Safety and Hazards
Future Directions
The compound has potential applications in the field of drug delivery, specifically in the creation of antibody-drug conjugates (ADCs) . It could be used for the targeted delivery of therapeutics to specific cells or tissues, which could have significant implications in the treatment of various diseases.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate is the disulfide bond in proteins . This compound is a disulfide cleavable linker , which means it can break the disulfide bonds in proteins. Disulfide bonds play a crucial role in the stability and function of many proteins, especially those secreted from cells.
Mode of Action
This compound interacts with its targets by cleaving the disulfide bonds . This cleavage can lead to structural changes in the target proteins, potentially altering their function. The compound’s ability to cleave disulfide bonds is particularly useful in the context of antibody-drug conjugates (ADCs), where it can be used to release a drug molecule at the target site .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific proteins targeted by this compound. Given its role as a disulfide cleavable linker in ADCs , it can be involved in a wide range of pathways depending on the drug molecule it is linked to and the target of that drug.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of the release of the drug molecule in ADCs . By cleaving the disulfide bond, the drug molecule can be released at the target site, leading to a localized effect.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate involves the reaction of 4-nitrophenol with 2-(pyridin-2-yldisulfanyl)ethyl chloroformate. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate undergoes several types of chemical reactions, including:
Reduction: The disulfide bond in the compound can be cleaved under reducing conditions, releasing the active drug payload in ADC applications
Substitution: The carbonate group can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions
Major Products:
Comparison with Similar Compounds
4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbonate is unique due to its disulfide cleavable linker properties. Similar compounds include:
- 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Carbamate
- 4-Nitrophenyl 2-(Pyridin-2-Yldisulfanyl)Ethyl Ester
These compounds also contain disulfide bonds and are used in similar applications, but they differ in their chemical structure and reactivity .
Properties
IUPAC Name |
(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S2/c17-14(21-12-6-4-11(5-7-12)16(18)19)20-9-10-22-23-13-3-1-2-8-15-13/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDROZPIXZYTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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